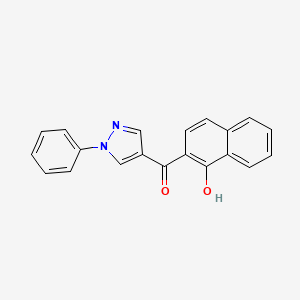
N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound belongs to a class of synthetic organic molecules known for their potential in various biomedical applications. Although the specific compound "N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide" is not directly mentioned in the available literature, research on similar quinazolinone derivatives indicates their importance in medicinal chemistry due to their broad spectrum of biological activities.
Synthesis Analysis
The synthesis of related quinazolinone compounds involves multiple steps, including cyclization, acylation, and substitution reactions. For example, one method describes the synthesis of a related compound through the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, achieving a high purity yield through a five-step process (Ma Wenpeng et al., 2014). Another approach involves the Sonogashira cross-coupling reaction, indicating the versatility of synthetic strategies for such compounds (Shylaprasad Durgadas et al., 2013).
Molecular Structure Analysis
Quinazolinone derivatives generally feature a bicyclic system with a wide range of functional groups that can be modified to alter their chemical and physical properties. The crystal structure analysis of a similar compound revealed that the quinazolinone unit is almost planar, with substituents that may influence its overall geometry and intermolecular interactions, as evidenced by studies involving crystallography and Hirshfeld surface analysis (Yassir Filali Baba et al., 2019).
Applications De Recherche Scientifique
Pharmacological Potential
Analgesic and Anti-inflammatory Activities : Studies on quinazolinyl acetamides, similar to the compound , have revealed their potential in treating pain and inflammation. For instance, certain synthesized quinazolinyl acetamides demonstrated significant analgesic and anti-inflammatory properties, offering a promising avenue for new therapeutic agents in these domains. The compounds showed comparable or superior efficacy to standard drugs like diclofenac sodium, with a comparatively mild ulcerogenic potential, suggesting safer alternatives for pain and inflammation management (Alagarsamy et al., 2015).
Antimicrobial Activities : Quinazoline derivatives have been explored for their potential as antimicrobial agents. The synthesis of various quinazolinone compounds has led to the identification of structures with significant antibacterial and antifungal activities, indicating the usefulness of this class in developing new antimicrobial therapies. This suggests that N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide could also be investigated for similar activities, contributing to the fight against resistant microbial strains (Desai et al., 2007).
Synthetic Methodologies : Research has also focused on the synthesis of quinazolinone derivatives, highlighting the importance of developing efficient, high-yield methods to produce these compounds. Such studies are crucial for facilitating the exploration of quinazolinones in various pharmacological studies, potentially including the specific acetamide . The development of new synthetic routes can enhance the availability and purity of these compounds for further research (Jiang et al., 2011).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-2-30-21-15-9-7-13-19(21)25-22(28)16-27-20-14-8-6-12-18(20)23(26-24(27)29)17-10-4-3-5-11-17/h3-15H,2,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMODJINVJOGYRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


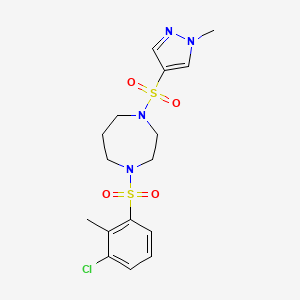
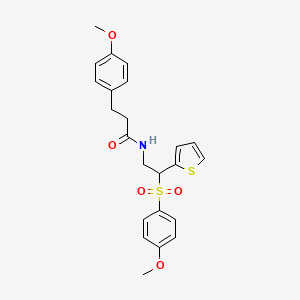

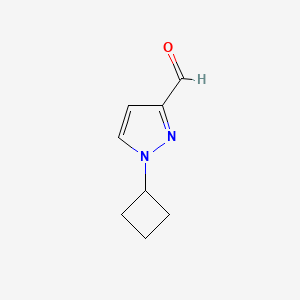
![5-((2-(2,4-dimethylphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2497831.png)
![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)
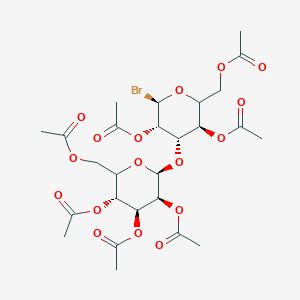

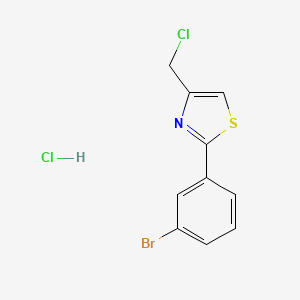
![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)
